7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride
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Overview
Description
7-amino-3-oxabicyclo[331]nonan-9-ol hydrochloride is a bicyclic compound with a unique structure that includes an oxygen bridge and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-oxabicyclo[3.3.1]nonan-9-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an amino alcohol in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
7-amino-3-oxabicyclo[3.3.1]nonan-9-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
7-amino-3-oxabicyclo[3.3.1]nonan-9-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-amino-3-oxabicyclo[3.3.1]nonan-9-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: A similar bicyclic compound with an oxygen bridge but without the amino group.
7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride: Another related compound with a ketone group instead of a hydroxyl group.
Uniqueness
7-amino-3-oxabicyclo[3.3.1]nonan-9-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group in its bicyclic structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
7-amino-3-oxabicyclo[3.3.1]nonan-9-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-1-5-3-11-4-6(2-7)8(5)10;/h5-8,10H,1-4,9H2;1H |
InChI Key |
SMGFACNPYQXRDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2COCC1C2O)N.Cl |
Origin of Product |
United States |
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